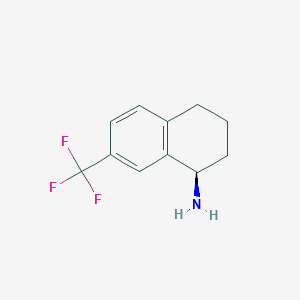

(1R)-7-(trifluoromethyl)tetralin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

(1R)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2/t10-/m1/s1 |

InChI Key |

ZCGLVZZRVFOKHO-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)C(F)(F)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Pathways

Reaction Mechanism Elucidation in Enantioselective Transformations

The primary route to furnishing the chiral amine in (1R)-7-(trifluoromethyl)tetralin-1-amine involves the asymmetric hydrogenation of a prochiral enamide precursor, derived from 7-(trifluoromethyl)-1-tetralone (B1589214). This transformation is typically catalyzed by transition metal complexes, with iridium-based catalysts showing exceptional promise. nih.govd-nb.infonih.gov

Role of Catalysts and Ligands in Asymmetric Induction

The success of the asymmetric hydrogenation of the enamide precursor of 7-(trifluoromethyl)tetralin-1-amine is highly dependent on the choice of the metal catalyst and the chiral ligand. Iridium complexes, particularly those featuring phosphine-oxazoline (PHOX) ligands, have demonstrated high efficacy in the reduction of cyclic enamides derived from tetralones. nih.govd-nb.infonih.gov

The MaxPHOX-Ir catalyst system, for instance, has been reported to achieve outstanding selectivity in the hydrogenation of enamides derived from β-tetralones. nih.govd-nb.infonih.gov The chiral ligand, in this case, a P-stereogenic phosphine-oxazoline, creates a chiral environment around the iridium center. This chiral pocket dictates the facial selectivity of the olefin coordination and subsequent hydride transfer, ultimately determining the stereochemistry of the final amine. The bidentate coordination of the enamide substrate to the cationic iridium complex is thought to be a key factor in achieving high enantioselectivity. nih.gov The amide group of the enamide acts as a directing group, coordinating to an axial position of the iridium center, while the double bond binds equatorially. nih.gov

The general mechanism for iridium-catalyzed asymmetric hydrogenation of olefins often involves an Ir(III)/Ir(V) cycle. nih.gov This is supported by the isolation and characterization of key Ir(III) intermediates containing Ir-H bonds under hydrogenation conditions. nih.gov The reaction is believed to proceed through the formation of an iridium dihydride species, followed by coordination of the enamide, migratory insertion, and reductive elimination to yield the chiral amine and regenerate the active catalyst.

The enantioselectivity of these reactions can be sensitive to reaction parameters such as hydrogen pressure. nih.govd-nb.infonih.gov In many cases, a decrease in hydrogen pressure has been observed to enhance enantioselectivity, suggesting that hydrogen is involved in the enantioselectivity-determining step. nih.govd-nb.infonih.gov

| Catalyst System | Ligand Type | Key Features | Reported Selectivity (for similar substrates) |

| MaxPHOX-Ir | Phosphine-Oxazoline (P-stereogenic) | High enantioselectivity for cyclic enamides. | Up to 99% ee d-nb.infonih.gov |

| Spiro-Phosphine-Oxazoline-Ir | Spiro-Phosphine-Oxazoline | High activity and enantioselectivity for olefins with coordinating groups. | High ee values nih.gov |

| Ru-BINAP | Bisphosphine | Effective for asymmetric hydrogenation, but can be surpassed by Ir catalysts for certain substrates. | High ee, but often lower than optimized Ir systems for tetralone enamides. |

Transition State Analysis and Selectivity Models

While specific DFT calculations for the synthesis of this compound are not widely published, the principles of stereochemical induction can be understood from models developed for similar iridium-catalyzed hydrogenations. The origin of enantioselectivity is believed to arise from the energetic differences between the diastereomeric transition states leading to the (R) and (S) products.

The favored transition state is one that minimizes steric interactions between the substrate and the chiral ligand. For PHOX-type ligands, the bulky substituents on the oxazoline (B21484) ring and the phosphine (B1218219) group create a well-defined chiral pocket. The enamide substrate will preferentially coordinate to the iridium center in an orientation that places its larger substituent away from the sterically demanding parts of the ligand.

In the context of the enamide derived from 7-(trifluoromethyl)-1-tetralone, the tetralin backbone represents the larger substituent. The catalyst-substrate adduct will adopt a conformation that minimizes steric clashes, and subsequent hydride delivery from the iridium to one face of the double bond will be favored, leading to the formation of the (1R)-amine. It has been proposed that for some iridium-catalyzed hydrogenations, the minor diastereomer of the catalyst-substrate adduct may be the one that reacts faster, leading to the observed major product. acs.org A comprehensive theoretical study would be necessary to fully elucidate the specific transition state geometries and energetic profiles for this particular reaction. d-nb.info

Stereoelectronic Effects and Reactivity in Fluorinated Systems

The presence of the trifluoromethyl (CF3) group at the 7-position of the tetralin ring significantly influences the electronic properties and reactivity of the molecule. The CF3 group is a strong electron-withdrawing group, which can impact the reaction mechanism in several ways.

The electron-withdrawing nature of the CF3 group can affect the nucleophilicity of the aromatic ring and the reactivity of the enamide double bond. This electronic perturbation can influence the rate of catalyst coordination and the subsequent steps in the catalytic cycle.

Furthermore, fluorine substitution can have a profound impact on the conformational preferences of the tetralin ring system. The replacement of a [CH2-CH2] unit with a fluorinated analogue can remove the conformational degeneracy of the parent tetralin scaffold. For instance, in related fluorinated tetralins, there is a preference for the C-F bond to occupy a pseudo-axial position due to stabilizing hyperconjugative interactions (σC-H → σ*C-F). This leads to a more predictable half-chair conformation. While the CF3 group in the target molecule is on the aromatic ring, its electronic influence can still subtly affect the geometry and stability of intermediates and transition states during the synthesis.

Understanding Side Reactions and Yield Optimization in Tetralin Synthesis

In the synthesis of this compound, several side reactions can occur, leading to a decrease in yield and the formation of impurities. A thorough understanding of these potential side reactions is essential for optimizing the reaction conditions.

One common side reaction in the iridium-catalyzed hydrogenation of imines is the formation of aldol (B89426) condensation byproducts, especially when a base is used to generate the active catalyst. chinesechemsoc.org While the primary route discussed here involves an enamide, the alternative of direct reductive amination of 7-(trifluoromethyl)-1-tetralone could be susceptible to such side reactions.

In catalytic hydrogenations, over-reduction is a potential issue, although the conditions for enamide hydrogenation are generally mild enough to avoid reduction of the aromatic ring. Catalyst deactivation is another concern. For some iridium catalysts, irreversible formation of inactive trimeric species can occur, particularly in non-coordinating solvents. acs.org

Yield optimization strategies often involve a systematic screening of reaction parameters:

Catalyst and Ligand: As discussed, the choice of the iridium precursor and the chiral ligand is paramount. Fine-tuning the steric and electronic properties of the ligand can significantly impact both yield and enantioselectivity.

Solvent: The solvent can influence catalyst solubility, stability, and activity. Solvents like dichloromethane (B109758) (DCM), methanol, and ethyl acetate (B1210297) have been shown to be effective for similar hydrogenations. nih.govd-nb.infonih.gov

Hydrogen Pressure: As noted, hydrogen pressure can be a critical parameter for enantioselectivity and may also affect the reaction rate and the prevalence of side reactions. nih.govd-nb.infonih.gov

Additives: In some cases, the addition of a co-catalyst or an additive can suppress side reactions or enhance the activity of the primary catalyst. However, for some iridium-catalyzed hydrogenations of quinoxalines, it was found that the absence of acidic additives improved enantioselectivity.

Substrate Purity: The purity of the starting enamide is crucial, as impurities can poison the catalyst or lead to the formation of undesired byproducts.

A direct reductive amination of 7-(trifluoromethyl)-1-tetralone presents an alternative synthetic route. This one-pot reaction would involve the formation of an imine in situ, followed by its asymmetric reduction. While potentially more atom-economical, this approach would require careful optimization to control the formation of the imine and to prevent side reactions such as over-alkylation of the amine product. The use of a reducing agent like sodium triacetoxyborohydride (B8407120) has been shown to be effective and selective for reductive aminations, tolerating a range of functional groups. nih.gov

Stereochemical Control and Enantiomeric Purity

Methods for Achieving High Enantiomeric Excess (ee)

High enantiomeric excess (ee) of (1R)-7-(trifluoromethyl)tetralin-1-amine is primarily achieved through asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired stereoisomer directly, while chiral resolution separates a racemic mixture into its constituent enantiomers.

One of the most common strategies for the asymmetric synthesis of α-trifluoromethyl amines is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov This method's success is highly dependent on the ability to start with a single imine stereoisomer, as the E and Z isomers can lead to opposite enantiomers of the final amine product. nih.gov The stereochemical outcome is influenced by the relative sizes of the trifluoromethyl group and other substituents on the imine. nih.gov

Another powerful technique is asymmetric hydroboration. For instance, the asymmetric hydroboration of a trisubstituted alkene has been successfully employed in the synthesis of structurally related tetralin derivatives, achieving high efficiency and enantioselectivity. nih.gov This approach offers a scalable pathway to chiral amines. nih.gov

Chiral resolution is an alternative route where a racemic mixture of 7-(trifluoromethyl)tetralin-1-amine is separated. This can be accomplished by using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. While effective, this method is often less efficient than asymmetric synthesis as it involves additional steps and the theoretical maximum yield for the desired enantiomer is 50%.

Furthermore, enzymatic resolutions have been explored for similar structures. Biocatalytic deracemization using enzymes like cyclohexylamine (B46788) oxidase (CHAO) or kinetic enzymatic resolutions offer a greener and highly selective alternative for producing enantiopure amines. researchgate.net

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of the atoms. mdpi.com For complex molecules, obtaining suitable crystals for analysis can be a challenge. mdpi.com

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for determining the absolute configuration of fluorinated compounds. nih.govfrontiersin.org By reacting the amine with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or the more recent 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), two diastereomers are formed. nih.gov The difference in the chemical shifts (Δδ) of the trifluoromethyl group in the ¹⁹F NMR spectra of these diastereomers can be correlated to the absolute configuration of the original amine. nih.gov This method relies on the formation of a preferred conformation in solution. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for each enantiomer, the absolute configuration can be confidently assigned. nih.gov This technique is particularly useful for molecules in solution. nih.gov

Influence of Substrate Stereoisomerism on Enantioselectivity

The stereochemistry of the starting materials can significantly influence the enantioselectivity of a reaction. In the synthesis of this compound, if a chiral auxiliary is used, its stereoisomerism will direct the formation of one enantiomer of the product over the other.

For example, in the diastereoselective reduction of a ketimine derived from a tetralone, the use of a chiral auxiliary like (R)-phenylglycine amide can lead to the formation of the corresponding (S)-amine with high enantiomeric excess. researchgate.net The choice of the L- or D-form of the auxiliary will determine which enantiomer of the product is preferentially formed.

In reactions involving prochiral substrates, such as the reduction of 7-(trifluoromethyl)-1-tetralone (B1589214), the approach of the reducing agent is directed by the chiral catalyst. The stereochemistry of the catalyst dictates which face of the ketone is attacked, leading to the formation of either the (R)- or (S)-alcohol, which can then be converted to the desired amine. The enantioselectivity of such reductions is highly dependent on the catalyst and reaction conditions.

Challenges in Diastereoselective versus Enantioselective Approaches

Both diastereoselective and enantioselective strategies present unique challenges in the synthesis of this compound.

Enantioselective approaches , such as the asymmetric reduction of an achiral ketimine, aim to create the desired stereocenter in a single step. The primary challenge lies in developing a highly effective chiral catalyst that can provide high enantiomeric excess (>99% ee) under practical and scalable conditions. The catalyst must be able to effectively differentiate between the two prochiral faces of the substrate. Furthermore, the synthesis of the catalyst itself can be complex and expensive.

A key challenge that spans both approaches is the potential for racemization of the product under certain reaction or purification conditions. For α-trifluoromethyl amines, the electron-withdrawing nature of the trifluoromethyl group can influence the stability of the stereocenter.

Ultimately, the choice between an enantioselective and a diastereoselective route depends on factors such as the availability of starting materials, the cost and efficiency of the catalyst or chiral auxiliary, and the scalability of the process.

| Approach | Description | Advantages | Challenges |

| Enantioselective | Direct creation of the desired enantiomer from a prochiral substrate using a chiral catalyst. | Atom economical, potentially fewer steps. | Development of highly effective and scalable catalysts, potential for low enantioselectivity. |

| Diastereoselective | Use of a chiral auxiliary to direct the formation of a specific diastereomer, followed by removal of the auxiliary. | Can achieve high stereoselectivity, separation of diastereomers may be easier than enantiomers. | Additional steps for attachment and removal of the auxiliary, potential for racemization during auxiliary removal, overall yield can be lower. |

Molecular Interactions and Ligand Receptor Studies of 1r 7 Trifluoromethyl Tetralin 1 Amine Analogues

In Vitro Receptor Binding Affinity Studies

The affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. The following subsections present the binding profiles of aminotetralin analogues at various receptor subtypes and enzymes.

Serotonin (B10506) Receptor Subtypes

The serotonin (5-HT) system is a critical modulator of mood, cognition, and behavior, making its receptors significant targets for therapeutic intervention. Research into 5-substituted-2-aminotetralin (5-SAT) analogues has revealed high affinity and stereoselectivity for certain 5-HT₁ receptor subtypes. nih.govnih.gov

A study on a series of 5-SATs demonstrated that these compounds generally exhibit high affinity (with Kᵢ values in the low nanomolar range) and a pronounced stereoselective preference for the (2S)-enantiomer at the 5-HT₁ₐ, 5-HT₁₋, and 5-HT₁₋ receptors. nih.govproquest.com In contrast, their affinity for the 5-HT₁F receptor was found to be negligible. nih.govproquest.com The specific substitutions on the aminotetralin scaffold have been shown to significantly influence the potency and efficacy of these compounds, highlighting the intricate structure-activity relationships at play. proquest.com

| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₁B Kᵢ (nM) | 5-HT₁D Kᵢ (nM) | 5-HT₁F Kᵢ (nM) |

| (2S)-5-(Trifluoromethyl)phenyl-2-aminotetralin | Data not available | Data not available | Data not available | Data not available |

| (2S)-FPT | 24.7 | 4.8 | 6.2 | >1000 |

| (2S)-PFPT | 1.1 | 58.7 | 35.1 | >1000 |

| (2S)-NAP | 18.2 | 1.9 | 2.3 | >1000 |

| 5-CT | 2.5 | 5.3 | 0.82 | 7.8 |

| FPT, PFPT, and NAP are 5-substituted-2-aminotetralin analogues. 5-CT is a non-selective 5-HT₁ agonist. |

Dopamine (B1211576) Receptor Subtypes

The dopaminergic system is integral to motor control, motivation, and reward. Analogues of 2-aminotetralin have been investigated for their affinity and selectivity for dopamine receptor subtypes, particularly the D₂ and D₃ receptors, which are targets for antipsychotic and anti-addictive medications.

Heterocyclic analogues of 2-aminotetralin have been synthesized and shown to possess high affinity and selectivity for the dopamine D₃ receptor. nih.gov For instance, certain 5,6,7,8-tetrahydroquinazolines and 4,5,6,7-tetrahydrobenzothiazoles have demonstrated agonist properties with some of the highest reported D₃ receptor affinities and selectivities. nih.gov While specific binding data for (1R)-7-(trifluoromethyl)tetralin-1-amine is not available, the broader class of aminotetralins has been a foundation for developing potent dopaminergic ligands.

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |

| 4-methoxy-5,6,7,8-tetrahydroquinazoline analogue | Data not available | High affinity |

| 2-amino-4,5,6,7-tetrahydrobenzothiazole analogue | Data not available | High affinity |

Histamine (B1213489) H1 Receptor Interactions

The histamine H₁ receptor is a key player in allergic reactions and is also a target for some centrally acting drugs. A study of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalene derivatives revealed that these compounds can act as competitive antagonists at the human H₁ receptor. researchgate.net The affinity of these aminotetralin derivatives was found to be influenced by the substitution pattern on the phenyl ring. researchgate.net

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. While direct studies on this compound are lacking, research on other nitrogen-containing heterocyclic compounds, such as certain succinimide (B58015) and dihydropyridine (B1217469) derivatives, has demonstrated their potential as cholinesterase inhibitors with IC₅₀ values in the micromolar to nanomolar range. mdpi.comnih.gov

Gamma-Secretase Inhibition

Gamma-secretase is an enzyme implicated in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Although specific data for aminotetralin derivatives is scarce, various other small molecules have been identified as inhibitors of this enzyme. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking studies provide a computational model of the interaction between a ligand and its receptor, offering insights into the specific amino acid residues involved in binding.

Serotonin Receptors: Docking studies of 5-substituted-2-aminotetralin (5-SAT) analogues at 5-HT₁ₐ, 5-HT₁₋, and 5-HT₁₋ receptors have revealed key interactions. nih.govacs.org The primary amine of the aminotetralin core is consistently observed to form an ionic bond with a conserved aspartate residue (D3.32) in the binding pocket. nih.govacs.org The substituents at the 5-position of the tetralin ring project into a region of the binding pocket where they can interact with non-conserved amino acid residues, which is believed to be a key determinant of subtype selectivity. nih.gov For instance, interactions with residues at positions 5.43 and 7.39 appear to be critical for distinguishing between 5-HT₁ₐ and 5-HT₁B/D subtypes. nih.gov

Dopamine Receptors: Molecular docking studies of aminotetralin derivatives at dopamine receptors also highlight the importance of the protonated amine group, which typically interacts with a conserved aspartate residue in transmembrane helix 3 (D3.32). nih.govnih.gov The aromatic part of the tetralin scaffold engages in hydrophobic and aromatic interactions with residues in the binding pocket. The specific orientation and interactions of the substituent at the 7-position, such as the trifluoromethyl group, would be expected to significantly influence the binding affinity and selectivity for different dopamine receptor subtypes.

Histamine H1 Receptor: Computational modeling of aminotetralin derivatives at the H₁ receptor suggests that the basic amine forms a crucial interaction with an aspartate residue (Asp107). nih.gov The phenyl-tetralin scaffold occupies a hydrophobic pocket, and substituents on this scaffold can form additional interactions that enhance binding affinity. researchgate.net

Elucidation of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Steric Interactions)

The binding of aminotetralin analogues to their receptors is a multifactorial process involving a combination of ionic interactions, hydrogen bonds, and hydrophobic interactions. The protonated amine at physiological pH is crucial for a primary ionic interaction with a highly conserved aspartate residue in transmembrane domain 3 (TM3), specifically D3.32, which serves as an anchor point for many aminergic GPCR ligands. nih.govnih.gov The stereochemistry at the amine-bearing carbon is a significant determinant of binding affinity, with the (S)-enantiomer of 2-aminotetralins generally showing higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer. nih.govnih.gov

Molecular modeling and mutagenesis studies on related aminotetralin analogues have identified key amino acid residues that form a binding pocket for the tetralin scaffold. For instance, in serotonin receptors, residues in transmembrane domains 5 (TM5) and 7 (TM7) are critical. Specifically, serine (S5.42) and tyrosine (Y5.38) in TM5, and asparagine (N7.39) in TM7 have been shown to interact with substituents on the aromatic ring of aminotetralin ligands. nih.govnih.gov Halogen atoms on phenyl-substituted aminotetralins can form halogen bonds with residues like S5.42 and Y6.55 in adrenergic receptors, enhancing agonist potency. acs.orgnih.gov It is plausible that the trifluoromethyl group at the 7-position could engage in similar specific interactions, influencing both affinity and functional activity.

Steric interactions also play a vital role. The size and shape of the substituent at the 7-position must be complementary to the topology of the receptor's binding pocket. A bulky substituent may cause steric hindrance, preventing optimal alignment of the ligand and reducing binding affinity. Conversely, a well-placed group can enhance van der Waals interactions and improve affinity. For instance, studies on C7-substituted α-tetralone derivatives as monoamine oxidase inhibitors have shown that arylalkyloxy substitutions at this position lead to high potency, suggesting that the C7 position is a critical interaction point.

Table 1: Key Molecular Interactions of Aminotetralin Analogues with Receptors

| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Significance |

| Ionic Bond | Protonated Amine | Aspartate (D3.32) | Primary anchor point for binding |

| Hydrogen Bond | Amine Group | Serine, Threonine | Stabilization of binding pose |

| Halogen Bond | Halogen Substituents | Serine (S5.42), Tyrosine (Y6.55) | Enhancement of affinity and potency |

| Hydrophobic Interaction | Tetralin Scaffold | Leucine (B10760876), Isoleucine, Phenylalanine | Contributes to overall binding affinity |

| Steric Complementarity | Ring Substituents | Binding Pocket Residues | Dictates selectivity and affinity |

Interpretation of Receptor Selectivity based on Binding Models

Receptor selectivity is a critical aspect of drug design, aiming to maximize therapeutic effects while minimizing off-target side effects. For analogues of this compound, selectivity arises from subtle differences in the amino acid composition and structure of the binding pockets of different receptor subtypes.

Molecular modeling studies on 5-substituted-2-aminotetralins (5-SATs) have provided a framework for understanding selectivity for serotonin (5-HT) receptor subtypes. nih.govnih.gov For example, the space between TM3 and TM7 in the 5-HT1A receptor is larger than in the 5-HT1B and 5-HT1D receptors. nih.gov This allows bulkier substituents at the C2 amine of the aminotetralin to be accommodated more readily in the 5-HT1A receptor, leading to selectivity. nih.govnih.gov

The position and nature of substituents on the aromatic ring are also key determinants of selectivity. For 5-SATs, a 2'-fluorophenyl substituent at the C5 position can interact with a conserved threonine residue (T5.43) in 5-HT1B and 5-HT1D receptors, contributing to higher affinity and potency at these subtypes compared to the 5-HT1A receptor. nih.govnih.gov By analogy, the 7-trifluoromethyl group in this compound would be positioned in a specific region of the binding pocket, and its interactions with non-conserved amino acids among receptor subtypes would be a primary driver of selectivity.

The stereochemistry of the ligand is another powerful tool for achieving selectivity. A study on 1-amino-tetralin derivatives as orexin (B13118510) receptor agonists demonstrated that the stereochemistry at the C1 position could dramatically switch selectivity. The (S)-enantiomer was a selective orexin 2 receptor (OX2R) agonist, while the (R)-enantiomer was a potent dual orexin 1 and 2 receptor (OX1R/OX2R) agonist. nih.gov This highlights that the (1R)-configuration of the target compound is likely a crucial factor in its receptor selectivity profile.

Binding models suggest that selectivity is not just a matter of affinity but also of functional activity (agonism, antagonism, or inverse agonism). For example, certain 2'-halogenated 5-SATs act as agonists at the α2A-adrenergic receptor but as inverse agonists at the highly homologous α2C-adrenergic receptor. acs.orgnih.gov This functional selectivity was attributed to different interactions with residues in the binding pocket, leading to distinct conformational changes in the receptor. acs.orgnih.gov The trifluoromethyl group at the 7-position could similarly promote a specific receptor conformation, leading to functional selectivity.

Table 2: Factors Influencing Receptor Selectivity of Aminotetralin Analogues

| Factor | Mechanism | Example |

| Substituent Position | Interaction with non-conserved residues in the binding pocket. | A 7-substituent will interact with a different set of residues than a 5- or 6-substituent, leading to a unique selectivity profile. |

| Substituent Properties | The electronic nature (e.g., electron-withdrawing CF3) and size of the substituent determine the types of interactions possible. | A trifluoromethyl group can engage in specific interactions that a methoxy (B1213986) group cannot, and vice versa. |

| Stereochemistry | The three-dimensional arrangement of the ligand can lead to a better fit in the binding pocket of one receptor subtype over another. | (1R)-configuration may be preferred by a specific receptor subtype, leading to enantioselective binding. |

| Functional Selectivity | The ligand stabilizes a specific conformational state of the receptor, leading to different functional outcomes at different receptor subtypes. | A compound can be an agonist at one receptor and an antagonist at another, despite similar binding affinities. |

Structure Activity Relationship Sar Studies of 1r 7 Trifluoromethyl Tetralin 1 Amine Derivatives

Systematic Chemical Modifications and Their Pharmacological Impact

The pharmacological profile of aminotetralin derivatives can be significantly altered by systematic modifications to the tetralin core and the amine moiety. These changes can influence the compound's affinity and selectivity for various biological targets.

Substituent Effects on the Tetralin Core and Amine Moiety

Modifications to the amine moiety also play a pivotal role. For the norepinephrine (B1679862) uptake inhibitors, an ethyl group on the nitrogen was preferred, with larger groups like propyl being less desirable. nih.gov This highlights a specific steric and electronic requirement for the amine substituent to achieve optimal interaction with the target.

Table 1: Inferred Structure-Activity Relationships of (1R)-7-(Trifluoromethyl)tetralin-1-amine Derivatives

| Modification | Position | Substituent | Inferred Impact on Activity |

| Tetralin Core | 6 | -Cl | May enhance activity through halogen bonding and altered electronics. |

| Tetralin Core | 5 | -F | Could modulate pKa and conformational preference. |

| Amine Moiety | N-substitution | -CH3 | Generally well-tolerated and can maintain or enhance potency. |

| Amine Moiety | N-substitution | -CH2CH3 | Often optimal for potency in related aminotetralins. nih.gov |

| Amine Moiety | N-substitution | -Propyl | May decrease potency due to steric hindrance. nih.gov |

This table is based on general principles of medicinal chemistry and SAR data from related aminotetralin series; specific experimental data for this compound derivatives is limited.

Positional Isomerism and Stereochemical Influence on Activity

The stereochemistry of aminotetralins is a well-established determinant of their pharmacological activity. The (1R)-configuration of the amine group in this compound is critical. In many classes of bioactive aminotetralins, the enantiomers exhibit significantly different potencies and selectivities for their biological targets. For example, in a study of novel aminotetralin derivatives with high affinity for the µ-opioid receptor, the biological evaluation was conducted on racemic mixtures, acknowledging the potential for stereoselective activity. ebi.ac.uk The synthesis of these compounds often employs stereoselective methods to isolate the desired enantiomer. ebi.ac.uk

Positional isomerism of the trifluoromethyl group on the tetralin ring would also be expected to have a profound effect on activity. The placement of this strongly electron-withdrawing group at the 7-position influences the electronic distribution of the entire aromatic system, which in turn affects interactions with biological targets. Moving the trifluoromethyl group to other positions, such as the 5 or 6-position, would likely result in a different pharmacological profile due to altered electronic and steric properties.

Role of the Trifluoromethyl Group in Modulating Bioactivity

The trifluoromethyl (CF3) group is a key feature of this compound, imparting unique properties that significantly modulate its bioactivity.

Impact on Binding Affinity and Selectivity

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This electronic pull can enhance interactions with biological targets through mechanisms such as hydrogen bonding and electrostatic interactions. mdpi.com The CF3 group is also larger than a methyl group, which can lead to increased binding affinity and selectivity through enhanced hydrophobic interactions. mdpi.com The incorporation of a trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. mdpi.com

Fluorine Substitution Effects on Non-bonding Interactions

The fluorine atoms of the trifluoromethyl group can participate in various non-bonding interactions that are important for drug-receptor binding. These include dipole-dipole interactions and, in some contexts, halogen bonding. The strong C-F bonds also contribute to increased metabolic stability, making the trifluoromethyl group resistant to metabolic degradation and prolonging the drug's half-life. mdpi.com This increased stability is a significant advantage in drug design.

Design of Novel Scaffolds Based on this compound Analogues

The this compound scaffold serves as a valuable starting point for the design of novel bioactive molecules. One common strategy is the use of bioisosteric replacements for the amine functional group. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity. drughunter.com

For example, the amine group could be replaced with other nitrogen-containing heterocycles such as triazoles, imidazoles, or oxadiazoles. drughunter.comnih.gov These replacements can mimic the hydrogen bonding properties of the amine while potentially improving metabolic stability, selectivity, and pharmacokinetic profiles. drughunter.comnih.gov Another approach is the use of a trifluoroethylamine motif as a bioisostere for an amide, which can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

The design of new scaffolds can also involve "scaffold hopping," where the tetralin core is replaced with a different ring system while maintaining the key pharmacophoric features, such as the relative positions of the amine and the trifluoromethyl-substituted aromatic ring. This can lead to the discovery of novel chemical classes with improved properties.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for precise calculations of molecular orbitals, charge distributions, and reaction energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. It is particularly valuable for elucidating the complex reaction mechanisms of enzymes that process amine substrates, such as ω-transaminases (ω-TAs). For a reaction involving (1R)-7-(trifluoromethyl)tetralin-1-amine, DFT can be used to model the entire catalytic cycle.

The typical transamination process involves several key steps: the formation of an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor, tautomerization to a ketimine, and subsequent hydrolysis to release the product. DFT calculations can map the potential energy surface for this entire pathway. By calculating the energies of reactants, transition states, and intermediates, a theoretical energy profile can be constructed. This profile reveals the rate-determining step of the reaction, which is often the tautomerization step with a calculated energy barrier that can range from 16 to 20 kcal/mol for typical substrates.

Furthermore, DFT is used to analyze the electronic properties of the amine itself. The presence of the electron-withdrawing trifluoromethyl group significantly influences the charge distribution on the tetralin ring system and the basicity of the amine group, which can be quantified through computational analysis.

Table 1: Illustrative DFT-Calculated Parameters for a Transaminase Reaction Pathway

This table represents the type of data generated from DFT studies to compare the reaction energetics of the desired (1R)-enantiomer with its (1S)-counterpart, explaining the origin of enantioselectivity.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) for (1R)-enantiomer | Calculated Relative Energy (kcal/mol) for (1S)-enantiomer |

| 1 | External Aldimine Formation | -5.2 | -4.8 |

| 2 | Tautomerization Transition State | +17.5 (Rate-Limiting) | +19.8 |

| 3 | Ketimine Intermediate | -2.1 | -1.5 |

| 4 | Product Release | -10.3 | -9.9 |

While DFT is excellent for the reacting species, it is computationally too expensive for an entire enzyme (which can contain thousands of atoms). To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM simulation of this compound bound to a transaminase, the ligand and the key amino acid residues in the active site are treated with high-accuracy QM methods. The rest of the protein and the surrounding solvent are modeled using less computationally intensive Molecular Mechanics (MM) force fields.

Molecular Dynamics Simulations (MD) for Conformational Analysis and Ligand-Receptor Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For the this compound-enzyme complex, MD simulations provide critical information on the stability of the binding pose and the flexibility of both the ligand and the protein active site.

Starting from a docked pose, an MD simulation can reveal whether the ligand remains stably bound in a catalytically productive orientation. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position relative to its starting pose are monitored. A low and stable RMSD value over the course of the simulation (e.g., 100-200 nanoseconds) suggests a stable binding mode. Conversely, the Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the active site are flexible and may move to accommodate the ligand during the reaction. These simulations are essential for confirming that the static picture from docking is representative of the dynamic reality in solution.

Table 2: Representative Molecular Dynamics Simulation Data

This table illustrates typical output from an MD simulation, assessing the stability of the (1R) and (1S) enantiomers in a transaminase active site.

| Ligand | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Residue RMSF (Å) (e.g., Trp57) | Interpretation |

| This compound | 200 | 1.2 ± 0.3 | 0.8 | Stable binding in a productive conformation |

| (1S)-7-(trifluoromethyl)tetralin-1-amine | 200 | 3.8 ± 0.9 | 1.5 | Unstable binding, frequent reorientation |

In Silico Screening and Ligand Design

Computational methods are instrumental in accelerating the discovery and engineering of enzymes and ligands. In silico screening techniques allow researchers to evaluate large virtual libraries of molecules for desired properties before committing to costly and time-consuming experimental synthesis.

Building on the insights from QM/MM and MD, researchers can develop predictive models for enzyme performance. By creating computational models of various transaminase mutants, it is possible to predict how changes in the amino acid sequence will affect the enzyme's ability to accept this compound as a substrate.

These models often use a combination of docking and short MD simulations to score how well different substrates or their reaction intermediates fit into the active site of different enzyme variants. Recently, machine learning and deep learning approaches have been applied to MD simulation data to classify substrates as 'reactive' or 'non-reactive' with high accuracy, further streamlining the enzyme engineering process. This allows for the in silico design of new transaminases with enhanced activity or altered selectivity towards bulky substrates like trifluoromethyl-substituted tetralin amines.

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a receptor or enzyme. In the context of this compound, this can be approached in two ways.

First, if this amine is a known active ligand for a particular receptor, its structure can be used as a template in a ligand-based virtual screen. A database of millions of compounds can be searched for molecules with a similar shape and chemical features, with the assumption that similar molecules may exhibit similar biological activity.

Second, in a structure-based virtual screen, the 3D structure of a target protein is used. A library of compounds, which could include derivatives or analogs of the tetralin amine scaffold, is docked into the protein's binding site computationally. Each compound is scored based on its predicted binding affinity and fit. Hits from this virtual screen are then prioritized for experimental testing, significantly increasing the efficiency of discovering novel, potent ligands.

Analytical Techniques for Advanced Characterization

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (1R)-7-(trifluoromethyl)tetralin-1-amine, ¹H and ¹³C NMR would provide key data.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region, influenced by the electron-withdrawing trifluoromethyl group. The protons of the aliphatic tetralin ring would resonate in the upfield region, with their specific chemical shifts and coupling patterns revealing their spatial relationships. The proton attached to the chiral center (C1) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Data for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| C1-H | ~4.0 | Multiplet |

| Aliphatic-H (ring) | 1.5 - 3.0 | Multiplets |

| NH₂ | Broad singlet | Variable |

Table 2: Predicted ¹³C NMR Data for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-CF₃ | 120 - 130 (quartet) |

| Aromatic C | 125 - 145 |

| C1 | ~50 |

| CF₃ | ~124 (quartet) |

| Aliphatic C (ring) | 20 - 40 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₁₂F₃N. The calculated exact mass of a related precursor, 7-(Trifluoromethyl)-1-tetralone (B1589214) (C₁₁H₉F₃O), is 214.06054939 Da. nih.gov The mass of the amine would be slightly different. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of the amine and trifluoromethyl groups. Data from similar tetralin structures, such as 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, can give an indication of the types of fragmentation that might occur. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 216.099 | Molecular ion peak (protonated) |

| [M-NH₂]⁺ | 199.083 | Loss of the amino group |

| [M-CF₃]⁺ | 147.091 | Loss of the trifluoromethyl group |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and strong C-F stretching vibrations associated with the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region). The IR spectrum of (S)-1-Aminotetralin shows N-H stretches, providing a reference for the amine functionality. nih.gov Similarly, IR data for other related compounds confirms the expected regions for these functional groups. nist.govnist.gov

Table 4: Predicted IR Absorption Bands for this compound This data is predictive and based on the analysis of structurally similar compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-F Stretch (CF₃) | 1000 - 1350 |

| Aromatic C=C Stretch | 1450 - 1600 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. The tetralin ring system in this compound, substituted with a trifluoromethyl group, would be expected to absorb UV light. The spectrum of 1,2,3,4-tetrahydronaphthalene (B1681288) itself shows absorption maxima, and the presence of the trifluoromethyl and amino groups would be expected to cause a shift in the position and intensity of these bands. nist.gov

X-ray Crystallography for Structural Determination

Elucidation of Molecular and Crystal Structures

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C1 for this compound. While specific crystallographic data for this compound is not publicly available, studies on other trifluoromethyl-containing metal complexes demonstrate the utility of this technique in defining the geometry around the trifluoromethyl group. mdpi.com The crystal structure would reveal how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding involving the amine group.

Absolute Configuration Assignment

The unambiguous determination of the absolute stereochemistry at a chiral center is a fundamental aspect of stereoisomer analysis. For this compound, assigning the '(R)' configuration at the C1 position requires methods that can probe the spatial arrangement of the atoms.

Single-crystal X-ray diffraction (XRD) stands as the most powerful and definitive method for determining the absolute configuration of chiral molecules. researchgate.netnih.govspringernature.comnih.gov This technique involves irradiating a high-quality single crystal of the compound (or a suitable crystalline derivative) with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net When the X-ray energy is near the absorption edge of an atom in the crystal, it causes phase shifts in the scattered X-rays. This effect breaks Friedel's Law, meaning that the intensities of reflections from crystal planes (hkl) are no longer identical to those from their inverse counterparts (-h-k-l). By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute structure can be determined. The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined stereochemistry is correct; a value close to zero for the correct enantiomer confirms the assignment. nih.gov

While XRD is the gold standard, other spectroscopic methods can provide corroborating evidence or serve as an alternative when suitable crystals cannot be obtained. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly sensitive to the chiral nature of a molecule. nih.gov The sign and intensity of the observed Cotton effects in a CD spectrum are directly related to the molecule's absolute configuration, which can often be correlated through empirical rules or computational modeling. nih.govresearchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. Enantiomeric excess is a measure of the purity of one enantiomer in a mixture, and its accurate determination is vital.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral amines. nih.gov The method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. yakhak.org

For primary amines such as 7-(trifluoromethyl)tetralin-1-amine, polysaccharide-based CSPs are particularly effective. yakhak.org Columns with selectors like amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives offer broad applicability for the resolution of chiral amines. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector.

To enhance detection and potentially improve resolution, the amine may be derivatized with an agent like a nitrobenzoxadiazole (NBD) moiety, which introduces a strong chromophore and fluorophore. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is critical for optimizing the separation.

Table 1: Representative HPLC Method for Enantiomeric Excess Determination

| Parameter | Value |

| Column | Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

| Sample Conc. | 1 mg/mL in mobile phase |

| Injection Vol. | 10 µL |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 9.8 min |

| Resolution (Rs) | > 2.0 |

Note: This data is representative and illustrates a typical separation. Actual retention times and resolution may vary.

Gas Chromatography

Gas Chromatography (GC) can also be employed for the analysis of volatile amines, though it presents unique challenges. The basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica-based capillary columns, resulting in poor peak shape (tailing) and low sensitivity. nih.gov

To overcome these issues, specialized columns are required. Columns with a base-deactivated stationary phase, such as the Agilent CP-Volamine column, are specifically designed for the analysis of volatile amines and provide inert pathways to yield symmetrical peak shapes. nih.gov Additionally, the use of deactivated inlet liners is crucial to prevent analyte adsorption in the hottest part of the system. nih.gov

For chiral separations by GC, a chiral stationary phase is necessary. Cyclodextrin derivatives are commonly used for this purpose. Alternatively, the amine can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Table 2: Representative GC Method for Purity Analysis

| Parameter | Value |

| Column | Agilent CP-Volamine, 60 m x 0.32 mm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Liner | Deactivated (e.g., Restek Siltek®) |

| Oven Program | 100 °C (hold 1 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| Split Ratio | 50:1 |

| Retention Time | ~ 15.2 min |

Note: This data is representative of a method for achiral purity analysis. For enantiomeric excess, a suitable chiral GC column would be required.

Broader Applications and Future Research Directions

(1R)-7-(Trifluoromethyl)tetralin-1-amine as a Chiral Synthon in Organic Synthesis

A chiral synthon is a molecule or a molecular fragment that contains a stereocenter and can be incorporated into a larger molecule to introduce chirality in a controlled manner. The development of efficient and highly stereoselective methods for creating complex chiral molecules, such as α-amino acids, is a central goal in organic synthesis. researchgate.netnih.gov

This compound is an exemplary chiral synthon. Its utility stems from several key attributes:

Pre-existing Chirality: The (1R) configuration at the amine-bearing carbon provides a starting point for asymmetric synthesis, guiding the stereochemical outcome of subsequent reactions.

Structural Rigidity: The tetralin core imparts a level of conformational rigidity, which can be advantageous in designing molecules that fit into specific biological binding sites.

Functional Handle: The primary amine group is a versatile functional handle that can be readily modified or used to form new bonds, such as in the synthesis of amides or imines.

Pharmacologically Relevant Moiety: The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.gov

Chiral templates are often employed to synthesize enantiomerically pure compounds. For instance, chiral iminolactones derived from natural products like (1R)-(+)-camphor have been used as glycine (B1666218) equivalents for the asymmetric synthesis of α-amino acids, achieving excellent diastereoselectivities (>98%). researchgate.netnih.gov In a similar vein, this compound can serve as a chiral auxiliary or be directly incorporated into a target structure, providing a reliable method for controlling stereochemistry in the final product.

Development of New Catalytic Systems for Trifluoromethylated Chiral Amines

The synthesis of chiral amines, particularly those containing a trifluoromethyl (CF3) group, is a topic of intense research due to their increasing importance in pharmaceuticals. nih.govduke.edu While many methods rely on diastereoselective approaches with chiral reagents, the development of catalytic enantioselective strategies is a key objective for efficiency and sustainability. nih.gov

Several catalytic strategies are being explored for the synthesis of α-trifluoromethyl amines:

Catalytic Enantioselective Reduction of Ketimines: This is a common method for preparing α-trifluoromethyl amines. nih.gov It involves the reduction of a trifluoromethyl-substituted imine using a chiral catalyst to produce the amine with high enantioselectivity.

Catalytic Enantioselective Isomerization of Imines: A novel approach involves the 1,3-proton shift of N-benzyl trifluoromethyl imines to the corresponding amines, catalyzed by chiral organic catalysts like cinchona alkaloids. nih.govbrandeis.edu This method has shown high enantioselectivity for a range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.govbrandeis.edu

Nucleophilic Addition to Trifluoromethyl Imines: The addition of various carbon-based nucleophiles (organometallic reagents, enolates, etc.) to trifluoromethyl imines is a well-explored route to α-trifluoromethyl amines. nih.gov

These methods, initially developed for a broad range of trifluoromethylated amines, pave the way for the efficient and stereocontrolled synthesis of specific targets like this compound.

| Catalytic Strategy | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Ketimine Reduction | Metal-based (e.g., Pd) or Organocatalysts | A common and direct route to chiral amines from imine precursors. | nih.govnih.gov |

| Imine Isomerization | Chiral Organocatalysts (e.g., Cinchona Alkaloids) | An atom-economical approach involving a 1,3-proton shift. Effective for both aryl and alkyl trifluoromethyl imines. | nih.govbrandeis.edu |

| Nucleophilic Addition | Various, often used with chiral auxiliaries | Versatile method allowing for the introduction of diverse substituents at the α-position. | nih.gov |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the best of both worlds: the selectivity and mild reaction conditions of biocatalysis with the broad applicability of traditional chemical synthesis. This hybrid approach is particularly powerful for producing highly enantioenriched compounds. A notable development in this area is a biocatalytic strategy for synthesizing α-trifluoromethyl amines through an asymmetric N–H carbene insertion reaction. acs.org

This method utilizes engineered variants of the cytochrome c₅₅₂ from Hydrogenobacter thermophilus. By combining protein engineering with substrate engineering, this biocatalytic system achieves the synthesis of chiral α-trifluoromethyl amino esters with excellent yields (>99%) and high enantiomeric ratios (up to 95:5). acs.org The enzymatically produced chiral amine can then be converted into various derivatives using standard chemical methods, demonstrating the synthetic utility of this chemoenzymatic route. acs.org

The key advantages of this approach include:

High Enantioselectivity: The engineered enzyme provides a chiral pocket that precisely controls the stereochemical outcome of the reaction.

Sustainability: Biocatalysis often uses water as a solvent and avoids the need for rare or toxic heavy metals.

Versatility: The combination of protein and substrate engineering allows for the synthesis of a diverse range of α-trifluoromethyl amine products. acs.org

This biocatalytic N–H carbenoid insertion represents a significant advance and offers a sustainable and efficient pathway to valuable fluorinated building blocks like this compound. acs.org

Exploration of Novel Biological Targets for Tetralin-Based Fluorinated Amines

The tetralin (tetrahydronaphthalene) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules. This includes clinically used anticancer drugs like doxorubicin (B1662922) and epirubicin, which contain a related tetracyclic ring system and are known to act as DNA intercalators. nih.govresearchgate.net The incorporation of fluorine, particularly a trifluoromethyl group, into drug candidates is a widely used strategy to enhance their pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity. mdpi.comfrontiersin.orgnih.gov

The combination of the tetralin framework with trifluoromethyl and amine groups suggests that compounds like this compound could interact with a variety of biological targets. Research on related structures provides clues to potential applications:

Anticancer Activity: Tetralin derivatives have been investigated for their anticancer properties. nih.govresearchgate.net Some new thiazoline-tetralin hybrids have shown cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines. nih.govmdpi.com

Enzyme Inhibition: A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, which are structurally similar to the tetralin amine, were found to be highly selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis. nih.gov Other tetralin derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.govmdpi.com

Receptor Modulation: The rigid scaffold is suitable for designing ligands for various receptors. The specific substitution pattern and stereochemistry of this compound could confer selectivity for specific receptor subtypes.

Future research will likely focus on screening this class of compounds against a wide panel of biological targets to uncover new therapeutic potentials.

| Biological Target Class | Specific Example | Observed/Potential Activity | Reference |

|---|---|---|---|

| Enzymes | Phenylethanolamine N-methyltransferase (PNMT) | Selective Inhibition | nih.gov |

| Enzymes | Acetylcholinesterase (AChE) | Enzyme Inhibition | nih.govmdpi.com |

| DNA/Associated Enzymes | Topoisomerase II | Inhibition (by related structures) | nih.gov |

| Receptors | Adrenoceptors | Inhibition of Ligand Binding | nih.gov |

Advanced Computational Methods for Drug Discovery and Mechanism Prediction

Computer-aided drug discovery (CADD) has become an indispensable tool in the development of new therapeutics, significantly reducing the time and cost associated with research and development. nih.gov For a molecule like this compound, computational methods can be applied at various stages, from lead identification to mechanism prediction. nih.govspringernature.com

Key computational techniques applicable to this field include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It can be used to screen virtual libraries of tetralin derivatives against known protein structures to identify potential hits and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can predict the activity of newly designed tetralin analogs, helping to prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target receptor over time. nih.gov This can reveal the binding pathways, account for protein flexibility, and help in calculating binding free energies more accurately than static docking methods.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model derived from known active compounds can be used to search for new, structurally diverse molecules with the potential for similar activity. nih.gov

Conformational Analysis: Computational methods can be used to explore the potential shapes (conformations) a molecule can adopt. nih.gov Understanding the conformational landscape of the tetralin ring system is crucial for predicting how it will interact with a biological target. nih.gov

These in silico tools allow researchers to build and test hypotheses rapidly, guiding the design of more potent and selective drug candidates based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for enantioselective synthesis of (1R)-7-(trifluoromethyl)tetralin-1-amine, and how can reaction conditions be optimized to minimize racemization?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of tetralin-derived ketones using chiral catalysts (e.g., BINAP-Ru complexes). Key parameters include:

- Temperature control : Maintain ≤ 40°C to prevent racemization of the chiral center .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance catalyst stability and enantiomeric excess (ee) .

- Monitoring : Use LCMS (e.g., m/z 715 [M+H]+ as in ) and chiral HPLC to track ee values.

- Data Contradiction : If racemization occurs despite low temperatures, verify catalyst purity and ligand-to-metal ratios.

Q. How can the stereochemical integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives as in ).

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated spectra for chiral validation .

- NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals and confirm stereochemistry .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data for the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- Data Validation : Compare experimental logP (via shake-flask method) with computational tools (e.g., ACD/Labs or COSMOtherm).

- Solubility Optimization : Use co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts as in ).

- Contradiction Analysis : If predictions diverge >0.5 log units, re-evaluate force fields or experimental pH conditions .

Q. How can metabolic stability of this compound be assessed in vitro, and what structural modifications improve resistance to CYP450 oxidation?

- Methodological Answer :

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS (e.g., Q-TOF systems).

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic hotspots .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at position 7) to deactivate benzylic oxidation .

Q. What analytical methods distinguish between aggregated and monomeric forms of the compound in solution, and how does aggregation affect bioactivity?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregates (>100 nm).

- NMR Diffusion Ordered Spectroscopy (DOSY) : Differentiate monomeric vs. aggregated states via diffusion coefficients .

- Bioactivity Correlation : Compare IC₅₀ values in aggregated vs. monomeric states using cell-based assays (e.g., receptor binding studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.